2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

Lipophilicity Drug-likeness Physicochemical profiling

2-Ethyl-5-nitro-1H-pyrimidine-4,6-dione (CAS 6237-99-6; also cataloged as 2-ethyl-6-hydroxy-5-nitropyrimidin-4(3H)-one) is a heterocyclic small molecule belonging to the 5-nitropyrimidine-4,6-dione subclass. Its structure features a six-membered pyrimidine ring bearing an ethyl substituent at C-2, a nitro group at C-5, and two carbonyl functionalities at C-4 and C-6, yielding a molecular formula of C₆H₇N₃O₄ and a monoisotopic mass of 185.0437 Da.

Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
Cat. No. B11911213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-5-nitro-1H-pyrimidine-4,6-dione
Molecular FormulaC6H7N3O4
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCCC1=NC(=O)C(C(=O)N1)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O4/c1-2-3-7-5(10)4(9(12)13)6(11)8-3/h4H,2H2,1H3,(H,7,8,10,11)
InChIKeyPKSJCRYSYZSLGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-nitro-1H-pyrimidine-4,6-dione – Physicochemical Identity and Structural Classification for Procurement Decisions


2-Ethyl-5-nitro-1H-pyrimidine-4,6-dione (CAS 6237-99-6; also cataloged as 2-ethyl-6-hydroxy-5-nitropyrimidin-4(3H)-one) is a heterocyclic small molecule belonging to the 5-nitropyrimidine-4,6-dione subclass . Its structure features a six-membered pyrimidine ring bearing an ethyl substituent at C-2, a nitro group at C-5, and two carbonyl functionalities at C-4 and C-6, yielding a molecular formula of C₆H₇N₃O₄ and a monoisotopic mass of 185.0437 Da [1]. The compound is currently sourced primarily from research chemical suppliers at purities ranging from 95% to 98% and is intended exclusively for laboratory research use .

Why In-Class 5-Nitropyrimidine-4,6-diones Cannot Be Interchanged with 2-Ethyl-5-nitro-1H-pyrimidine-4,6-dione


Although multiple 5-nitropyrimidine-4,6-dione analogs share a common core scaffold, the identity of the 2-position substituent exerts a decisive influence on both physicochemical properties and chemical reactivity that cannot be compensated for by post-purchase formulation adjustments . The 2-ethyl group in the target compound confers a computed XLogP3-AA of 0.2, which is markedly higher than the unsubstituted analog 5-nitropyrimidine-4,6(1H,5H)-dione and stands in contrast to the substantially more hydrophilic 5-nitrobarbituric acid (LogP approximately −1.13) [1]. Furthermore, the electron-donating ethyl substituent modulates the electrophilicity of the pyrimidine ring, directly affecting nitration kinetics and the yield of downstream gem-dinitro derivatives — a sensitivity documented in the broader class of 2-substituted pyrimidine-4,6-diones, where even the methyl-to-ethyl change alters both reaction rate and product distribution [2]. These differences mean that substituting a 2-methyl, 2-amino, or 2-unsubstituted analog into a synthetic route or biological assay calibrated for the 2-ethyl derivative will predictably shift solubility, reactivity, and target engagement, undermining reproducibility.

Quantitative Differentiation Evidence for 2-Ethyl-5-nitro-1H-pyrimidine-4,6-dione Relative to Closest Analogs


Lipophilicity Advantage: XLogP3-AA of 2-Ethyl-5-nitro-1H-pyrimidine-4,6-dione vs. 5-Nitrobarbituric Acid

The 2-ethyl substituent elevates the computed lipophilicity of the target compound substantially above that of the clinically studied analog 5-nitrobarbituric acid. PubChem data assign 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione an XLogP3-AA of 0.2 [1], whereas 5-nitrobarbituric acid (CAS 480-68-2) carries a reported ACD/LogP of −1.13 and an ACD/LogD (pH 5.5) of −3.60 . This difference of approximately 1.3 log units translates to roughly a 20-fold higher predicted octanol-water partition coefficient for the target compound, which directly affects membrane permeability, passive absorption, and chromatographic retention behavior in purification workflows.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count Differentiation: Target Compound vs. 2-Amino-4,6-dihydroxy-5-nitropyrimidine

The replacement of the 2-amino group with a 2-ethyl group reduces the hydrogen-bond donor (HBD) count from 3 in 2-amino-4,6-dihydroxy-5-nitropyrimidine (CAS 80466-56-4) [1] to 2 in the target compound [2]. This single-donor reduction is meaningful because the total HBD count is a critical parameter in the Lipinski Rule of Five and directly influences aqueous solubility, crystal packing energy, and the ability to form stable co-crystals with pharmaceutical partners. The 2-ethyl analog also possesses 5 hydrogen-bond acceptors compared to 6 for the 2-amino analog, further shifting the HBA/HBD balance.

Hydrogen bonding Crystal engineering Solubility prediction

Rotatable Bond Count and Conformational Flexibility: 2-Ethyl vs. 2-Methyl Analog

The 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione possesses one rotatable bond (the ethyl C–C bond external to the ring), whereas the 2-methyl analog 2-methylpyrimidine-4,6(1H,5H)-dione (without the 5-nitro group; CAS 40497-30-1) has zero rotatable bonds external to the ring scaffold . While the nitro group in the target compound is not present in this specific comparator, the rotatable-bond comparison illustrates a class-level principle: the ethyl group introduces a degree of conformational flexibility absent in methyl-substituted pyrimidine-4,6-diones. This single rotatable bond can impose a measurable entropic penalty upon rigid-receptor binding (estimated at approximately 0.5–1.0 kcal/mol per frozen rotor) while simultaneously enabling induced-fit interactions not accessible to the fully rigid methyl analog [1].

Conformational analysis Molecular flexibility Entropic binding penalty

Nitration Reactivity: 2-Ethyl Substitution Enables High-Yield gem-Dinitration Distinct from Unsubstituted Barbituric Acid

The 2002 study by Langlet et al. demonstrated that 2-substituted pyrimidine-4,6-diones undergo gem-dinitration at the 5-position in sulfuric acid/nitric acid media to yield previously unknown 5,5-gem-dinitropyrimidine-4,6-diones in high yields [1]. Although that study explicitly characterized barbituric acid (2-unsubstituted), 1,3-dimethylbarbituric acid, and 2-aminopyrimidine-4,6-dione, the reactivity trend established across the series indicates that the nature of the 2-substituent critically governs both the nitration rate and the stability of the resulting gem-dinitro product. Within this framework, the 2-ethyl substituent of the target compound is predicted to provide an intermediate electron-donating effect — weaker than the 2-amino group but stronger than hydrogen — thereby offering a tunable nitration profile distinct from any of the directly studied analogs. The 2-methyl analog (MPD) has been separately modeled for its FOX-7 precursor nitration kinetics [2], and the ethyl homolog is expected to exhibit measurably different activation parameters due to the larger steric bulk at C-2.

Energetic materials Nitration chemistry gem-Dinitro synthesis

Biological Activity Profile Differentiation: Antimicrobial and Enzyme Inhibitory Potential vs. 5-Nitrobarbituric Acid

Vendor-curated structure-activity annotations indicate that 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione is investigated for antimicrobial and enzyme-inhibitory activities, particularly as a potential CD73 (ecto-5′-nucleotidase) inhibitor scaffold . In contrast, the comparator 5-nitrobarbituric acid is primarily characterized as a herpes simplex virus type 1 (HSV-1) inhibitor with an IC₅₀ of 1.7 μM and as a historical microscopic reagent for cation identification. While both compounds bear the 5-nitro group, the distinct 2-position substitution (ethyl vs. carbonyl/hydroxyl in the barbituric acid tautomeric system) redirects biological target engagement: the 2-ethyl-4,6-dione scaffold appears in patent families claiming CD73 and anti-cancer pyrimidine-dione compounds [1], whereas the barbituric acid core is associated with sedative and antiviral pharmacology. No publicly available direct head-to-head IC₅₀ comparison between these two compounds on the same target has been identified.

Antimicrobial screening Enzyme inhibition CD73 inhibitor

Commercial Availability and Purity Benchmarking: Multi-Vendor Sourcing with ≥95% Purity

2-Ethyl-5-nitro-1H-pyrimidine-4,6-dione is stocked by multiple independent chemical suppliers at defined purity grades, including 95% (Bide Pharmatech, Beyotime), 97% (Amadis Chemical), and 98% (Leyan) [1]. This multi-vendor availability with documented purity specifications contrasts with several comparator compounds: 5-nitropyrimidine-4,6(1H,5H)-dione (CAS 63447-42-7) is primarily listed by a single supplier class, and 2-amino-4,6-dihydroxy-5-nitropyrimidine (CAS 80466-56-4) is less widely stocked. The availability of the target compound in pre-weighed quantities (1 g, 5 g, 10 g) from multiple sources reduces single-supplier dependency risk for ongoing research programs and facilitates competitive price benchmarking.

Chemical procurement Purity specification Supply chain

High-Confidence Application Scenarios for 2-Ethyl-5-nitro-1H-pyrimidine-4,6-dione Based on Verified Differentiation Evidence


Synthetic Intermediate for gem-Dinitropyrimidine Energetic Materials with Tunable 2-Position Sterics

The Langlet nitration protocol establishes that 2-substituted pyrimidine-4,6-diones can be converted to 5,5-gem-dinitro derivatives, which are direct precursors to dinitromethane salts and ultimately to FOX-7 analogs [1]. The 2-ethyl substituent provides a steric and electronic profile intermediate between the extensively studied 2-methyl (MPD) and 2-amino derivatives, offering a distinct optimization parameter for energetic material formulators seeking to balance detonation performance with hydrolytic stability. Researchers should prioritize this compound when the commercially standard 2-methylpyrimidine-4,6-dione yields nitration kinetics or product stability that are suboptimal for their specific formulation requirements.

Fragment Library Member for CD73 Inhibitor Screening Campaigns in Immuno-Oncology

Patent literature identifies pyrimidine-4,6-dione scaffolds as core structures in CD73 (ecto-5′-nucleotidase) inhibitor programs for cancer immunotherapy [1]. The 2-ethyl-5-nitro derivative, with its balanced lipophilicity (XLogP3-AA = 0.2) and moderate hydrogen-bond donor count (HBD = 2), occupies a physicochemical space compatible with fragment-based drug discovery [2]. Its differentiation from the more polar 5-nitrobarbituric acid scaffold (LogP ≈ −1.13) makes it the preferred choice when screening against targets with hydrophobic adenine-binding pockets, where excessive polarity would be penalized.

Building Block for Antimicrobial SAR Exploration with Distinct Nitro-Reduction Potential

The 5-nitro group on the pyrimidine-4,6-dione core is a recognized bioreductive trigger in antimicrobial pharmacophores [1]. The target compound's ethyl substituent modulates the electron density at the nitro-bearing C-5 position, which in turn affects the nitro group's reduction potential — a parameter that directly correlates with anaerobic antimicrobial activity in nitroaromatic and nitroheterocyclic drug classes. For medicinal chemistry teams exploring nitro-pyrimidine antimicrobials, this compound offers a reduction-potential profile distinct from the 2-unsubstituted and 2-amino analogs, making it a valuable comparator in electrochemical SAR studies.

Physicochemical Reference Standard for Chromatographic Method Development

The computed XLogP3-AA of 0.2, combined with the presence of both hydrogen-bond donors (2) and acceptors (5), makes 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione a well-characterized reference solute for reversed-phase HPLC method development [1]. Its intermediate lipophilicity bridges the gap between highly polar nitro-pyrimidines (e.g., 5-nitrobarbituric acid) and more lipophilic substituted pyrimidines, enabling its use as a system suitability standard when developing gradient methods intended to resolve a wide polarity range of heterocyclic compounds.

Quote Request

Request a Quote for 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.